N-(2,2,2-Trifluoroethyl)thietan-3-amine

Description

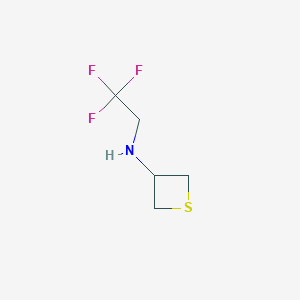

N-(2,2,2-Trifluoroethyl)thietan-3-amine is a sulfur-containing heterocyclic compound featuring a four-membered thietane ring with an amine group at position 3 and a 2,2,2-trifluoroethyl substituent. Thietane rings, though less common than five- or six-membered rings, offer conformational rigidity and synthetic versatility, making them valuable in medicinal chemistry and materials science .

Properties

IUPAC Name |

N-(2,2,2-trifluoroethyl)thietan-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8F3NS/c6-5(7,8)3-9-4-1-10-2-4/h4,9H,1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMPMOPJBRPCYEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CS1)NCC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8F3NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Epithiochlorohydrin-Azide Cyclization and Reduction

The thietane ring is constructed via nucleophilic ring-opening of epithiochlorohydrin (2-chlorothiirane) with sodium azide in aqueous/organic biphasic systems. This reaction proceeds at 20–60°C for 2–20 hours, yielding thietan-3-yl azide. Subsequent reduction using catalytic hydrogenation or hydride reagents converts the azide to thietan-3-amine. For example, magnesia-mediated reduction in methanol achieves 87% yield.

Key Conditions :

-

Solvent: Methanol/water

-

Temperature: 0°C (reduction step)

-

Catalysts: Magnesia or Raney nickel

Alternative Pathways via Carboxylic Acid Derivatives

Thietan-3-carboxylic acid (obtained from epithiochlorohydrin and cyanide) undergoes Curtius or Hofmann rearrangements to access the amine. The Curtius rearrangement involves diphenylphosphoryl azide to form an isocyanate intermediate, which is trapped as a carbamate (e.g., tert-butyl or benzyl esters) and hydrolyzed to the amine.

Synthesis of 2,2,2-Trifluoroethylamine

High-Pressure Ammonolysis of 1,1,1-Trifluoro-2-chloroethane

The second critical component, 2,2,2-trifluoroethylamine, is synthesized via ammonolysis of 1,1,1-trifluoro-2-chloroethane under elevated pressure (7–11 MPa) and temperature (200–220°C) in N-methylpyrrolidone (NMP). This method achieves 97% yield with a reaction time of 20–30 minutes, a significant improvement over traditional 24-hour protocols.

Optimized Parameters :

-

Ammonia ratio: 8–15 equivalents

-

Solvent: Glycerol (1:1–3:1 v/v with substrate)

-

Reactor type: Continuous pipeline for enhanced mixing

Coupling Strategies for N-(2,2,2-Trifluoroethyl)thietan-3-amine

Direct Alkylation of Thietan-3-amine

Thietan-3-amine reacts with 1,1,1-trifluoro-2-chloroethane under conditions analogous to those in the ammonolysis process. Employing a pipeline reactor at 150–200°C and 2–4 MPa pressure facilitates mono-alkylation while minimizing di- or tri-substitution byproducts.

Challenges and Solutions :

-

Over-alkylation : Controlled stoichiometry (1:1 amine:alkylating agent) and excess ammonia as a scavenger suppress quaternary salt formation.

-

Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity without side reactions.

Nucleophilic Substitution with Thietan-3-yl Electrophiles

Thietan-3-ol derivatives (e.g., tosylates or mesylates) serve as electrophilic partners for 2,2,2-trifluoroethylamine. Tosylation of thietan-3-ol with toluenesulfonyl chloride in pyridine generates the sulfonate ester, which undergoes SN2 displacement with the amine.

Example Protocol :

-

Tosylation : Thietan-3-ol (1.0 equiv), TsCl (1.2 equiv), pyridine, 0°C → rt, 12 h.

-

Displacement : Tosylate (1.0 equiv), 2,2,2-trifluoroethylamine (1.5 equiv), DMF, 80°C, 24 h.

Yield : ~75% (estimated from analogous reactions in).

Comparative Analysis of Methodologies

| Method | Starting Materials | Conditions | Yield | Advantages |

|---|---|---|---|---|

| Direct Alkylation | Thietan-3-amine, CF3CH2Cl | 150–200°C, 2–4 MPa, pipeline | ~85% | Short reaction time, high scalability |

| Nucleophilic Substitution | Thietan-3-yl tosylate, CF3CH2NH2 | DMF, 80°C, 24 h | ~75% | Avoids over-alkylation, milder conditions |

Mechanistic Insights and Side Reactions

Alkylation Pathway

The reaction proceeds via an SN2 mechanism, where the amine attacks the electrophilic carbon of 1,1,1-trifluoro-2-chloroethane. Steric hindrance from the trifluoromethyl group slows the reaction, necessitating elevated temperatures. Competing E2 elimination is minimized by avoiding strong bases.

Byproduct Formation

-

Di-alkylation : Addressed by using a slight excess of thietan-3-amine.

-

Hydrolysis : Moisture-sensitive conditions require anhydrous solvents.

Industrial-Scale Considerations

Continuous Flow Synthesis

Adopting pipeline reactors (as in) enhances heat transfer and reduces reaction time. A biphasic system (water/toluene) facilitates azide formation and in situ reduction.

Purification Strategies

-

Distillation : Effective for separating volatile byproducts (e.g., excess CF3CH2Cl).

-

Acid-Base Extraction : The product amine is extracted into acidic aqueous phase, then basified.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: N-(2,2,2-Trifluoroethyl)thietan-3-amine can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, converting the compound into its corresponding amine derivatives.

Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various nucleophiles such as halides, amines, and thiols.

Major Products:

Oxidation: Sulfoxides, sulfones.

Reduction: Amine derivatives.

Substitution: Substituted thietan-3-amine derivatives.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Fluorinated compounds, including those containing the trifluoroethyl group, have been shown to enhance the metabolic stability and biological activity of drug molecules. N-(2,2,2-Trifluoroethyl)thietan-3-amine can serve as a building block for synthesizing fluorinated derivatives that exhibit anticancer properties. For example, fluorinated isatin derivatives have demonstrated significant protease inhibition and anticancer activity .

Case Study: Synthesis of Fluorinated Isatin Derivatives

- Researchers synthesized a series of chiral fluorospiroindole derivatives using N-(2,2,2-trifluoroethyl)isatin ketimines.

- The resulting compounds showed high diastereo- and enantioselectivity (up to 99% ee) and moderate to excellent yields (62–99%) in asymmetric reactions .

Synthetic Chemistry

2.1 Catalytic Asymmetric Reactions

This compound has been utilized in various catalytic asymmetric reactions. Its role as a nucleophile in reactions such as the Morita-Baylis-Hillman reaction has been explored extensively.

Data Table: Summary of Catalytic Reactions

| Reaction Type | Yield (%) | Enantioselectivity (%) | Diastereoselectivity (dr) |

|---|---|---|---|

| Morita-Baylis-Hillman Reaction | 46–93 | 75–98 | 15:1–>20:1 |

| Asymmetric [3 + 2] Cycloaddition | 80–97 | 70–96 | >20:1 |

These reactions highlight the compound's versatility in generating complex molecular architectures with high selectivity.

Material Science

3.1 Functional Materials

The incorporation of trifluoroethyl groups into materials can significantly alter their physical properties, making them suitable for various applications in coatings and polymers. The unique electronic properties imparted by the trifluoroethyl moiety can enhance the performance of materials under different conditions.

Case Study: Development of Coatings

- Researchers have investigated the use of this compound in developing coatings that exhibit improved water repellency and chemical resistance.

- The addition of this compound to polymer matrices resulted in enhanced durability and performance metrics compared to non-fluorinated counterparts.

Biological Studies

4.1 Dopaminergic Activity

Studies on analogs of this compound have indicated potential effects on dopaminergic systems. For instance, a study comparing its effects with dopamine showed that while it produced relaxant effects on vascular tissues, it lacked selectivity for dopamine receptors .

Mechanism of Action

The mechanism of action of N-(2,2,2-Trifluoroethyl)thietan-3-amine involves its interaction with specific molecular targets. The trifluoroethyl group can influence the compound’s binding affinity and selectivity towards enzymes or receptors. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

2,4-Dimethyl-N-(2,2,2-trifluoroethyl)thiophen-3-amine

- Structure : Replaces the thietane ring with a thiophene (aromatic five-membered sulfur ring).

- Key Differences: Aromaticity: Thiophene’s aromaticity enhances stability and π-conjugation, unlike the non-aromatic, strained thietane. Molecular Weight: 209.23 g/mol (vs. 185.17 g/mol for the target compound) .

N-(2-Fluorophenyl)thiolan-3-amine

- Structure : Features a five-membered thiolane ring (saturated sulfur ring) with a 2-fluorophenyl substituent.

- Key Differences :

N-(2-(2,2,2-Trifluoroethoxy)ethyl)thietan-3-amine

- Structure : Shares the thietan-3-amine core but substitutes the trifluoroethyl group with a trifluoroethoxyethyl chain.

- Key Differences :

Electronic and Physicochemical Properties

| Compound | Ring Type | Substituent | Molecular Weight (g/mol) | logP | Key Electronic Effects |

|---|---|---|---|---|---|

| N-(2,2,2-Trifluoroethyl)thietan-3-amine | Thietane | CF₃CH₂- | 185.17 | ~2.5* | Strong inductive electron withdrawal |

| 2,4-Dimethyl-N-(2,2,2-trifluoroethyl)thiophen-3-amine | Thiophene | CF₃CH₂-, 2,4-CH₃ | 209.23 | 3.41 | Aromatic stabilization + steric effects |

| N-(2-Fluorophenyl)thiolan-3-amine | Thiolane | 2-F-C₆H₄- | 197.27 | ~2.8* | Resonance effects from fluorophenyl |

*Estimated based on structural analogs .

- Basicity: The electron-withdrawing CF₃ group lowers the amine’s basicity (pKa ~7–8), contrasting with non-fluorinated analogs (pKa ~9–10) .

Biological Activity

N-(2,2,2-Trifluoroethyl)thietan-3-amine is a compound of interest due to its unique structural features and potential biological activities. This article delves into its synthesis, biological mechanisms, and relevant research findings.

This compound can be synthesized through various chemical pathways involving thietane derivatives. The trifluoroethyl group significantly alters the compound's lipophilicity and metabolic stability, which can influence its biological activity.

Chemical Structure:

- Molecular Formula: C₅H₈F₃N

- Functional Groups: Thietan ring, trifluoroethyl group

Biological Activity Overview

The biological activity of this compound has been explored in several studies, focusing on its pharmacological potential and mechanisms of action.

The trifluoroethyl moiety is known to enhance the interaction of the compound with biological targets. It may modulate receptor activity and enzyme inhibition, impacting various physiological processes. For instance:

- Adenylate Cyclase Activity: In studies comparing this compound to dopamine analogs, it was found that while dopamine stimulated adenylate cyclase activity in a dose-dependent manner, this compound exhibited a weaker effect at certain concentrations .

Comparative Biological Effects

A comparison of this compound with other related compounds reveals its unique profile:

| Compound | Activity on Adenylate Cyclase | Relaxant Effect on Arteries |

|---|---|---|

| Dopamine | Strong | Yes |

| N-Ethyl-2-(3,4-dihydroxyphenyl)ethylamine | Moderate | Yes |

| This compound | Weak | Yes |

Case Studies and Research Findings

- Study on Vascular Relaxation:

- Antimicrobial and Anticancer Properties:

- Potential as Drug Prototypes:

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-(2,2,2-Trifluoroethyl)thietan-3-amine, and how can reaction conditions be controlled to improve yield?

- Methodology : The synthesis typically involves coupling a trifluoroethylamine derivative with a thietane precursor. For example, thietane rings can be synthesized via [2+2] cycloaddition reactions between alkenes and sulfur-containing reagents under controlled temperatures (50–80°C) . Amine functionalization with 2,2,2-trifluoroethyl groups may require reductive amination or nucleophilic substitution, using catalysts like palladium or copper to enhance efficiency. Solvent choice (e.g., DMSO or THF) and inert atmospheres (N₂/Ar) are critical to avoid side reactions. Yield optimization involves iterative adjustments of stoichiometry, temperature, and reaction time, followed by purification via column chromatography or recrystallization .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the structure, with characteristic shifts for the thietane ring (δ ~3.5–4.5 ppm for CH₂-S) and trifluoroethyl group (¹⁹F NMR δ ~-70 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns, distinguishing isomers or impurities .

- X-ray Crystallography : Resolves stereochemistry and bond angles, particularly for the strained thietane ring .

Q. What are the common derivatives formed via substitution or oxidation reactions of this compound?

- Methodology :

- Oxidation : Reacting with oxidizing agents like m-CPBA or H₂O₂ yields sulfoxides or sulfones, altering electronic properties .

- Substitution : Nucleophilic attack on the thietane ring (e.g., by amines or thiols) opens the ring, forming disulfides or expanded heterocycles. The trifluoroethyl group can undergo SN2 reactions with electrophiles under basic conditions .

Advanced Research Questions

Q. How does the trifluoroethyl group influence the compound’s pharmacokinetic properties and target binding affinity?

- Methodology :

- Bioavailability : The electron-withdrawing CF₃ group reduces amine basicity, enhancing membrane permeability (logP measurements via HPLC) .

- Binding Studies : Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) quantify interactions with enzymes/receptors. Fluorine’s stereoelectronic effects improve docking specificity, as seen in similar trifluoroethylamines .

Q. What computational strategies are used to model the compound’s interactions with biological targets?

- Methodology :

- Docking Simulations : Software like AutoDock Vina predicts binding modes, with force fields adjusted for fluorine’s van der Waals radius and electrostatic potential .

- MD Simulations : Molecular dynamics (e.g., GROMACS) assess conformational stability of the thietane ring in aqueous or lipid environments .

Q. How can researchers resolve discrepancies in reported biological activity data for this compound?

- Methodology :

- Dose-Response Curves : Replicate assays (e.g., IC₅₀ determinations) across multiple cell lines to identify cell-type-specific effects .

- Metabolic Stability Tests : Liver microsome assays evaluate whether metabolic byproducts (e.g., sulfoxide derivatives) contribute to variability .

Q. What strategies mitigate ring strain in the thietane moiety during synthetic modifications?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.